molecular formula C7H9NO3S B8534212 benzyl sulfamate

benzyl sulfamate

Cat. No.: B8534212
M. Wt: 187.22 g/mol
InChI Key: LHKKUYDIFGSCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl sulfamate is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a benzyl group attached to the nitrogen atom of the sulfamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl sulfamate can be synthesized through several methods. One common approach involves the reaction of sulfamic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl esters. This reagent releases an electrophilic benzyl species upon warming, which reacts with sulfamic acid to form the desired ester .

Industrial Production Methods

Industrial production of sulfamic acid benzyl ester often involves large-scale batch reactions using similar synthetic routes as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

benzyl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Substitution: Alkyl halides, organometallic reagents, and appropriate solvents such as dichloromethane or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Sulfamic acid and benzyl alcohol.

    Substitution: Various benzyl-substituted derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

Mechanism of Action

The mechanism of action of sulfamic acid benzyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzyl group can participate in nucleophilic substitution reactions, while the sulfamic acid moiety can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential use in medicinal chemistry and catalysis make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

benzyl sulfamate

InChI

InChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)

InChI Key

LHKKUYDIFGSCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by the procedures of Example 33 from sulfamoyl chloride and benzyl alcohol being careful to use reduced pressure at about 35° C. to remove solvents in order to avoid violent decomposition observed in another trial at higher temperature. A white solid, mp 75°-78° C., was obtained in 38% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
38%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.